[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Medicinal chemistry Structure-activity relationship (SAR) Physicochemical profiling

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester (CAS 1354019-17-2) is a chiral, polyfunctional carbamic acid derivative featuring a trans-1,4-disubstituted cyclohexyl core, an (S)-alanine-derived aminoacyl amide, an N-ethyl substituent, and a benzyl (Cbz) carbamate protecting group. With the molecular formula C₁₉H₂₉N₃O₃ and a molecular weight of 347.45 g·mol⁻¹, this compound belongs to a family of cyclohexyl-amino acid carbamate conjugates investigated as synthetic intermediates for protease inhibitor programs, including cathepsin cysteine protease and BACE1 inhibitor scaffolds.

Molecular Formula C19H29N3O3
Molecular Weight 347.5 g/mol
Cat. No. B7928724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
Molecular FormulaC19H29N3O3
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)NC(=O)C(C)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H29N3O3/c1-3-22(19(24)25-13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)21-18(23)14(2)20/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,23)/t14-,16?,17?/m0/s1
InChIKeyMJEYWCXHLFXGRJ-OOHWJJMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester: Chiral Cyclohexyl Carbamate Building Block for Medicinal Chemistry and Protease Inhibitor Research


[4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester (CAS 1354019-17-2) is a chiral, polyfunctional carbamic acid derivative featuring a trans-1,4-disubstituted cyclohexyl core, an (S)-alanine-derived aminoacyl amide, an N-ethyl substituent, and a benzyl (Cbz) carbamate protecting group . With the molecular formula C₁₉H₂₉N₃O₃ and a molecular weight of 347.45 g·mol⁻¹, this compound belongs to a family of cyclohexyl-amino acid carbamate conjugates investigated as synthetic intermediates for protease inhibitor programs, including cathepsin cysteine protease and BACE1 inhibitor scaffolds [1]. The presence of a free primary amine on the (S)-alanine moiety, a benzyl ester that can be cleaved by hydrogenolysis, and an N-ethyl group that modulates lipophilicity and conformational pre-organization distinguishes this compound from simpler, non-alkylated or differently protected analogs.

Why [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Cannot Be Replaced by a Close Structural Analog


Within the cyclohexyl-amino acid carbamate series, even single-atom alterations in the N-alkyl substituent, amino acid side chain, or protecting group produce compounds with meaningfully divergent physicochemical properties and synthetic utility. The N-ethyl group on the target compound confers a computed cLogP of approximately 2.42 and a topological polar surface area (TPSA) of 84.66 Ų , values that differ systematically from the N-methyl (lower lipophilicity, faster elution) and N-isopropyl (higher steric bulk, altered conformational landscape) congeners . The benzyl (Cbz) protecting group enables orthogonal deprotection via catalytic hydrogenation—a cleavage mode unavailable to the corresponding tert-butyl (Boc) analog (CAS 1354015-65-8), which requires acidic conditions . Furthermore, the (S)-alanine-derived stereochemistry at the aminoacyl α-carbon imparts a defined chiral orientation that influences both the three-dimensional presentation of the primary amine for downstream conjugation and the diastereomeric outcome of any subsequent reactions .

Quantitative Differentiation Evidence for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Against Closest Analogs


N-Ethyl vs. N-Methyl vs. N-Isopropyl Substitution: Lipophilicity and Steric Profile Differentiation

The N-ethyl substituent on the target compound yields a computed cLogP of 2.42 and a molecular weight of 347.45 g·mol⁻¹ . In contrast, the N-methyl analog (CAS 1354016-23-1) has a molecular formula of C₁₈H₂₇N₃O₃ (MW 333.43 g·mol⁻¹), and the N-isopropyl analog (CAS 1353993-47-1) has C₂₀H₃₁N₃O₃ (MW 361.48 g·mol⁻¹) . The incremental increase of one methylene unit from N-methyl to N-ethyl raises the molecular weight by 14.02 Da and increases lipophilicity by an estimated ΔcLogP of approximately +0.5 log units—a shift known to substantially alter membrane permeability, metabolic stability, and off-target binding profiles in drug discovery programs [1]. The N-ethyl group provides a steric environment intermediate between the minimal N-methyl and the bulkier N-isopropyl, offering a distinct conformational bias around the carbamate N–C bond without introducing the additional rotatable bond present in N-isopropyl.

Medicinal chemistry Structure-activity relationship (SAR) Physicochemical profiling

Stereochemical Integrity: (S)-Alanine Configuration and Its Impact on Downstream Diastereoselectivity

The target compound carries a defined (S)-configuration at the alanine-derived α-carbon, as confirmed by both the IUPAC name (benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate) and the canonical SMILES notation (CCN(C(=O)OCC1=CC=CC=C1)C1CCC(NC(=O)[C@H](C)N)CC1) from the Fluorochem Certificate of Analysis . The non-N-alkylated analog (CAS 1354015-30-7) exhibits ambiguous stereochemistry at the cyclohexyl ring attachment points (as indicated by its InChI with undefined chiral centers at the cyclohexyl positions), potentially leading to mixtures of cis/trans diastereomers . In contrast, the target compound's N-ethyl substitution, combined with the trans-1,4-cyclohexyl scaffold and (S)-alanine chirality, provides a structurally well-defined intermediate where the relative stereochemistry of the three key structural elements (cyclohexyl conformation, amino acid chirality, and carbamate geometry) is controlled, reducing the risk of diastereomeric contamination in subsequent coupling reactions .

Chiral synthesis Diastereoselectivity Peptide mimetics

Orthogonal Protecting Group Strategy: Benzyl (Cbz) vs. tert-Butyl (Boc) Carbamate for Sequential Deprotection Sequences

The target compound utilizes a benzyloxycarbonyl (Cbz) protecting group on the cyclohexyl nitrogen, which is cleaved by catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH) . The directly comparable Boc-protected analog (CAS 1354015-65-8, [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester) employs acid-labile tert-butyloxycarbonyl protection, cleaved by TFA or HCl/dioxane . This difference is functionally significant: the Cbz group of the target compound remains stable under the acidic conditions that remove Boc groups, enabling sequential, fully orthogonal deprotection strategies when both protecting groups are employed in the same synthetic route [1]. The molecular weights reflect the protecting group difference: 347.45 g·mol⁻¹ (Cbz, target) vs. 327.46 g·mol⁻¹ (Boc, analog)—a ΔMW of +20.0 Da corresponding to the benzyl vs. tert-butyl mass difference .

Protecting group chemistry Solid-phase peptide synthesis (SPPS) Orthogonal deprotection

Amino Acid Side Chain Identity: (S)-Alanine vs. Glycine and (S)-Valine in BACE1/Cathepsin Inhibitor Scaffold Context

The target compound features an (S)-alanine (methyl) side chain, differentiating it from the glycine analog (CAS 1353946-92-5, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester, no side chain, MW 333.4 g·mol⁻¹) and the (S)-valine analog (isopropyl side chain, MW 375.5 g·mol⁻¹, described as a BACE1 inhibitor scaffold component) [1]. Within the broader class of cyclohexyl-amino acid carbamate conjugates, the amino acid side chain directly determines the P1 or P1' pocket occupancy in protease inhibitor pharmacophores. Published patent literature on cathepsin cysteine protease inhibitors (US 6,420,364 B1, Boehringer Ingelheim) demonstrates that systematic variation of the amino acid residue in cyclohexyl carbamate scaffolds modulates inhibitory potency across cathepsin isoforms (S, K, F, L, B), with Ki values spanning low nanomolar to micromolar ranges depending on the specific amino acid incorporated [2]. The (S)-alanine residue of the target compound provides a methyl group that occupies a steric and lipophilic volume intermediate between glycine (no occupancy) and valine (larger occupancy), offering a defined starting point for SAR exploration.

Protease inhibition BACE1 Cathepsin Structure-activity relationship

Computed Physicochemical Properties: Boiling Point, Density, and Flash Point for Formulation and Handling Decisions

Computed physicochemical data for the target compound include a density of 1.1±0.1 g/cm³, a boiling point of 538.4±50.0 °C at 760 mmHg, and a flash point of 279.4±30.1 °C . The non-N-alkylated analog (CAS 1354015-30-7) has a density of 1.2±0.1 g/cm³ and a boiling point of 554.2±50.0 °C . The N-ethyl substitution reduces the boiling point by approximately 16 °C relative to the non-alkylated analog, attributable to the elimination of one hydrogen bond donor (the carbamate N–H is replaced by N–Et), which reduces intermolecular hydrogen bonding in the condensed phase. The GHS hazard classification (H302, H315, H319, H335) is consistent across both the target compound and its non-alkylated analog , indicating that the N-ethyl substitution does not introduce additional acute toxicity hazards.

Process chemistry Formulation development Safety assessment

Supplier Availability and Purity Specifications: Multi-Vendor Sourcing with Defined 98% Purity Threshold

The target compound (CAS 1354019-17-2) is commercially available from multiple independent vendors, including Fluorochem (Product Code F083888), Leyan (Catalog No. 1775605, 98% purity), and MolCore (Catalog No. MC625602, NLT 98% purity) . In contrast, the closely related N-isopropyl analog (CAS 1353993-47-1) is listed by Leyan but with more limited distribution, and the N-cyclopropyl analog (CAS 1354019-22-9) is listed as a discontinued product by CymitQuimica . The multi-vendor availability of the target compound reduces single-supplier dependency risk and enables competitive pricing, while the consistent ≥98% purity specification across vendors provides a verifiable quality benchmark suitable for both academic research and industrial lead optimization programs.

Chemical procurement Quality control Supply chain

Recommended Procurement and Application Scenarios for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester


Synthesis of Cathepsin Cysteine Protease Inhibitor Libraries via Solution-Phase Parallel Chemistry

The target compound serves as a key protected diamine intermediate for constructing cathepsin S/K/F/L/B inhibitor libraries as described in Boehringer Ingelheim patent US 6,420,364 B1 [1]. The benzyl (Cbz) protecting group is cleaved by hydrogenolysis after completion of the aminoacyl-side coupling reactions, while the free (S)-alanine amine is available for elaboration with diverse carboxylic acid, sulfonyl chloride, or isocyanate building blocks. The N-ethyl group provides a defined lipophilic handle (cLogP 2.42) that contributes to balanced physicochemical properties in the final inhibitors, while the trans-1,4-cyclohexyl scaffold enforces a rigid, linear presentation of the two amine termini .

Orthogonal Deprotection Sequences in Multi-Step Peptide Mimetic Synthesis

When a synthetic route requires sequential deprotection of two amine functionalities under mutually exclusive conditions, the target compound's Cbz group (cleaved by H₂, Pd/C) provides true orthogonality to Boc-protected intermediates (cleaved by TFA) [2]. This enables a synthetic sequence in which the Boc group is removed first under acidic conditions without affecting the Cbz-protected cyclohexyl nitrogen, followed by hydrogenolytic Cbz removal and final coupling. The 98% purity specification from multiple vendors reduces the risk of side products from incomplete deprotection that could propagate through subsequent steps.

BACE1 Inhibitor Scaffold Construction with Defined P1 Pocket Occupancy

For BACE1 (β-secretase) inhibitor programs, the target compound provides an (S)-alanine P1 residue that occupies the S1 pocket of the enzyme with a methyl group. The related (S)-valine analog (MW 375.5 g·mol⁻¹) has been explicitly described as a BACE1 inhibitor scaffold component , establishing the broader structural class as relevant to this target. The target compound's alanine residue offers an intermediate steric profile that can be selected when the S1 pocket tolerates a methyl but not the larger isopropyl group of valine, enabling finer SAR resolution in lead optimization.

Physicochemical Property Modulation in Fragment-Based Drug Discovery (FBDD)

In fragment-based approaches where small increments in lipophilicity and molecular weight are systematically evaluated, the target compound (MW 347.45 g·mol⁻¹, cLogP 2.42) occupies a defined position in chemical space between the N-methyl (MW 333.43 g·mol⁻¹) and N-isopropyl (MW 361.48 g·mol⁻¹) analogs . This incremental property profile makes it suitable for fragment growing or linking strategies where the N-ethyl substituent is needed to achieve a specific ligand efficiency (LE) or lipophilic ligand efficiency (LLE) value while maintaining the same (S)-alanine and Cbz-protected cyclohexyl core.

Quote Request

Request a Quote for [4-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.